molecular formula C6H8BrNO B1141665 2-broMo-5-propyl-oxazole CAS No. 1338247-90-7

2-broMo-5-propyl-oxazole

Cat. No.: B1141665
CAS No.: 1338247-90-7
M. Wt: 190.03782
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Description

2-Bromo-5-propyl-oxazole ( 1338247-90-7) is a high-purity heterocyclic building block supplied for research and development purposes. With the molecular formula C6H8BrNO and a molecular weight of 190.04 g/mol, this compound belongs to the oxazole class of heterocyclic aromatic compounds, characterized by a ring structure containing both oxygen and nitrogen atoms . Oxazole derivatives are invaluable intermediates in medicinal chemistry, serving as privileged scaffolds for the design of novel therapeutic agents due to their ability to engage in diverse interactions with biological targets, such as hydrogen bonding and dipole moments . Researchers leverage this brominated oxazole as a key synthetic precursor for exploring compounds with a wide spectrum of potential biological activities, including antimicrobial, anticancer, anti-inflammatory, antitubercular, and antidiabetic properties . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex chemical entities for drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1338247-90-7

Molecular Formula

C6H8BrNO

Molecular Weight

190.03782

Synonyms

2-broMo-5-propyl-oxazole

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Propyl Oxazole and Its Analogues

De Novo Cyclization Strategies for Oxazole (B20620) Ring Formation

The formation of the oxazole core (de novo synthesis) can be achieved through various cyclization reactions. These methods build the heterocyclic ring from acyclic precursors, with the propyl and bromo substituents being introduced either as part of the initial building blocks or in subsequent steps.

Condensation Reactions Involving Propyl-Bearing Precursors

Classic oxazole syntheses can be adapted to incorporate a propyl group at the C-5 position by selecting appropriate starting materials. The Robinson-Gabriel and Van Leusen syntheses are prominent examples of such strategies.

In a potential Robinson-Gabriel synthesis , an N-acylamino ketone is cyclized under dehydrating conditions. To obtain a 5-propyl-oxazole, one could envision starting with a precursor like 2-(acylamino)-1-pentanone. The subsequent cyclodehydration, often promoted by reagents like sulfuric acid or phosphorus oxychloride, would yield the corresponding 2-substituted-5-propyl-oxazole. ijpsonline.com

The Van Leusen oxazole synthesis offers another versatile route, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. google.com To generate 5-propyl-oxazole, butanal would serve as the appropriate aldehyde precursor. The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. ijpsonline.com This resulting 5-propyl-oxazole would then be ready for subsequent bromination at the C-2 position.

A summary of potential de novo cyclization reactions is presented below.

Table 1: De Novo Cyclization Strategies for Propyl-Oxazole Intermediates

Synthesis Name Propyl-Bearing Precursor Co-reactant Key Reagents Resulting Intermediate
Robinson-Gabriel 2-(Acylamino)-1-pentanone - H₂SO₄ or POCl₃ 2-Substituted-5-propyl-oxazole
Van Leusen Butanal TosMIC K₂CO₃, Methanol 5-Propyl-oxazole

Approaches Utilizing Bromo-Substituted Components in Ring Closure

Alternatively, the bromine atom can be incorporated during the ring formation step. The Bredereck reaction , for instance, synthesizes oxazoles by reacting α-haloketones with formamide (B127407) or other amides. ijpsonline.com To directly form a 2-substituted-5-bromo-oxazole, one could theoretically use an α-bromoketone and an appropriate amide. However, for the specific target of 2-bromo-5-propyl-oxazole, this approach is less direct. A more relevant strategy involves the cyclization of β,β-dibrominated secondary enamides, which can be prepared from enamides using carbon tetrabromide (CBr₄) as a bromine source. A subsequent copper(I)-catalyzed intramolecular cyclization can yield 5-bromo-oxazoles. organic-chemistry.org The resulting 5-bromo-2-substituted-oxazole could then potentially undergo functional group manipulation to install the desired substituents, although this is a multi-step and complex route.

Post-Synthetic Bromination Techniques for Regioselective C-2 Functionalization

The most common and regioselective methods for synthesizing this compound involve the functionalization of a pre-formed 5-propyl-oxazole ring. The electronic nature of the oxazole ring dictates the reactivity of its carbon positions, with the C-2 position being the most susceptible to deprotonation and subsequent electrophilic attack.

Direct Electrophilic Bromination of 5-Propyl-oxazole

Direct electrophilic bromination of an oxazole ring typically occurs at the most electron-rich position. In the absence of activating groups, the C-5 position is generally favored for electrophilic substitution. semanticscholar.org For a substrate like 5-propyl-oxazole, where the C-5 position is already occupied, electrophilic attack might be directed to the C-4 or C-2 positions. However, direct bromination using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) often lacks regioselectivity and can lead to a mixture of products or decomposition of the starting material. sci-hub.se For instance, the electrophilic bromination of 2,4-dimethyloxazole (B1585046) with NBS yields the 5-bromo derivative, highlighting the preference for the C-5 position. sci-hub.se Therefore, direct bromination is generally not the preferred method for the clean synthesis of 2-bromo isomers when the C-5 position is substituted.

Regiocontrolled Lithiation-Bromination Sequences at the C-2 Position

A highly effective and widely used strategy for the synthesis of 2-bromooxazoles is the regiocontrolled metalation-bromination sequence. sci-hub.se The proton at the C-2 position of the oxazole ring is the most acidic, allowing for selective deprotonation by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). sci-hub.senih.gov

The general procedure involves treating the 5-propyl-oxazole substrate with n-BuLi at a low temperature (typically -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This generates a 2-lithiooxazole intermediate in a highly regioselective manner. This nucleophilic intermediate is then quenched with an electrophilic bromine source to install the bromine atom at the C-2 position. sci-hub.se A common and efficient brominating agent for this purpose is 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This method is noted for its high yields, often ranging from 74% to 98% for various substituted oxazoles, and its broad applicability for preparing alkyl- and phenyl-substituted 2-bromooxazoles. sci-hub.se

Table 2: Lithiation-Bromination of 5-Substituted Oxazoles

Substrate Base Bromine Source Solvent Temperature (°C) Yield (%) Reference
Oxazole n-BuLi DBTFE THF -80 to -20 74 sci-hub.se
4-Substituted Oxazoles n-BuLi DBTFE THF -80 to -20 61-98 sci-hub.se
2-Phenyloxazole n-BuLi DBTFE THF -80 to -20 95 sci-hub.se

This lithiation-bromination sequence stands out as the most reliable and regiocontrolled method for producing this compound. sci-hub.se

Halogen Dance Rearrangement Strategies

The halogen dance is a base-induced intramolecular rearrangement where a halogen atom migrates from one position to another on a (hetero)aromatic ring. nih.govwhiterose.ac.uk This reaction has been observed in oxazole systems, notably for the migration of bromine from the C-5 to the C-4 position. thieme-connect.communi.cz

The mechanism is initiated by the deprotonation of the oxazole ring by a strong base like LDA at a position adjacent to the halogen. For a hypothetical 5-bromo-2-propyl-oxazole, the base would deprotonate the C-4 position. This creates a transient 4-lithio-5-bromooxazole intermediate. This intermediate can then undergo a halogen exchange with another molecule of the starting 5-bromooxazole, leading to the formation of a more thermodynamically stable 5-lithio-4-bromooxazole. nih.govresearchgate.net Quenching this intermediate with an electrophile allows for functionalization at the C-5 position while the bromine has "danced" to the C-4 position. thieme-connect.com

While this is a powerful tool for synthesizing otherwise inaccessible 4-bromooxazoles from 5-bromo isomers, its application to form this compound is not direct. nih.govthieme-connect.com The high efficiency of direct C-2 lithiation makes the halogen dance an indirect and less practical route for introducing a bromine atom at the C-2 position.

Transition Metal-Catalyzed Syntheses of Halogenated Oxazoles

Transition metal catalysis offers powerful and efficient routes to construct the oxazole ring and introduce halogen substituents with high regioselectivity and functional group tolerance. Palladium, copper, and gold catalysts have been prominently featured in the development of these synthetic methods.

Palladium-Catalyzed Cyclization and Functionalization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the synthesis of oxazole derivatives. These methods often involve cascade reactions that form multiple carbon-heteroatom bonds in a single operation or direct C-H functionalization to introduce substituents onto a pre-formed oxazole ring.

One notable approach involves the palladium-catalyzed cyclization of N-propargyl amides. While direct bromination at the C-2 position of a 5-propyloxazole (B13149209) using a palladium catalyst is not extensively documented, analogous palladium-catalyzed halogenations of C(sp³)–H bonds have been reported, suggesting the potential for such transformations. For instance, palladium(II)-catalyzed bromination of α-hydrogen-containing carboxylic acid and amino acid-derived amides has been achieved using quinoline-type ligands, showcasing the capability of palladium to mediate C-H halogenation. mit.edu

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in the functionalization of pre-halogenated oxazoles. For example, 4-bromooxazoles have been demonstrated to be effective coupling partners with arylboronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂. researchgate.net This highlights the utility of bromooxazoles as key intermediates for further molecular elaboration. The synthesis of 2-aryl propionic acids via a palladium-catalyzed Heck coupling of aryl bromides with ethylene (B1197577) followed by hydroxycarbonylation further illustrates the versatility of palladium catalysis in handling brominated substrates. mdpi.comnih.gov

A proposed mechanistic pathway for palladium-catalyzed C-H activation and functionalization often involves the formation of a palladacycle intermediate, followed by oxidative addition of a halogen source and reductive elimination to yield the halogenated product. The choice of ligand is crucial in these transformations, influencing the reactivity and selectivity of the catalytic system. mit.edunih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Oxazole Synthesis and Functionalization
Starting Material(s)Catalyst/ReagentsProductYieldReference
N-propargylamidesPd(0) complexes, aryl iodides/allyl carbonates5-functionalized oxazolesN/A Current time information in Bangalore, IN.
α-hydrogen-containing amidesPd(II), quinoline-type ligands, brominating agentα-bromo amidesN/A mit.edu
4-Bromooxazoles, arylboronic acidsPd(dppf)Cl₂4-Aryl-oxazolesN/A researchgate.net
Aryl bromides, ethylene, CO, H₂OPd(OAc)₂, NISPCDPP2-Aryl propionic acidsGood mdpi.comnih.gov

Copper-Mediated Approaches to Bromo-oxazoles

Copper-mediated and -catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of halogenated oxazoles. These methods often proceed under mild conditions and exhibit broad substrate scope.

A significant copper-catalyzed method involves the intramolecular cyclization of β,β-dibrominated secondary enamides to furnish 5-bromooxazoles. This approach utilizes CBr₄ as the bromine source to prepare the dibrominated enamide precursor, which then undergoes a Cu(I)-catalyzed intramolecular cyclization in good yields. sci-hub.se

Another powerful strategy is the domino copper-catalyzed C-N and C-O cross-coupling reaction between primary amides and 1,2-dihaloalkenes. This one-step process allows for the regioselective formation of a variety of substituted oxazoles. The requisite 1,2-dihaloalkenes can be readily prepared by treating alkynes with elemental bromine or iodine. beilstein-journals.org

Copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization at room temperature has also been described. beilstein-journals.org While this specific method does not directly yield a bromo-substituted oxazole, it demonstrates the capability of copper catalysts to facilitate oxazole ring formation through C-H activation, a principle that could be adapted for the synthesis of halogenated derivatives.

Furthermore, copper-mediated three-component reactions have been developed for the synthesis of various nitrogen-containing heterocycles, showcasing the versatility of copper in facilitating complex transformations. nih.gov For instance, a copper-mediated reaction of rsc.orgfullerene with N-hydroxybenzimidoyl cyanides has been developed for the synthesis of fullerooxazoles. nih.gov

Table 2: Examples of Copper-Mediated Syntheses of Bromo-oxazoles and Analogues
Starting Material(s)Catalyst/ReagentsProduct TypeYieldReference
β,β-dibrominated secondary enamidesCu(I)5-BromooxazolesGood sci-hub.se
Primary amides, 1,2-dihaloalkenesCu(I)Substituted oxazolesGood beilstein-journals.org
EnamidesCu(II), oxidant2,5-Disubstituted oxazolesModerate to high beilstein-journals.org
Allenyl carbamatesCuBr₂5-Bromo-1,3-oxazinan-2-onesFair ijpsonline.com

Gold-Catalyzed Oxazole Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of a wide range of heterocyclic compounds, including oxazoles, often proceeding under mild conditions with high efficiency and selectivity.

A notable gold-catalyzed approach involves the cycloisomerization of N-propargyl amides. This reaction can lead to the formation of an oxazole ring, and subsequent halogenation of the intermediate can provide halogenated oxazoles. Current time information in Bangalore, IN. For instance, gold-catalyzed formation of alkylideneoxazolines from N-propargyl amides, followed by halogenation, yields halogenated oxazoles. Current time information in Bangalore, IN.

Another elegant method is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. acs.orgnih.govrsc.orgnih.gov This protocol allows for the synthesis of fully-substituted oxazoles. Significantly, the triazene (B1217601) group in the resulting oxazole product can be subsequently transformed into an iodo-oxazole derivative, demonstrating a pathway to halogenated oxazoles. acs.orgnih.govrsc.orgnih.gov The reaction proceeds through a proposed nitrene transfer process. acs.orgrsc.org

The synthetic scope for gold-catalyzed reactions is broad, allowing for the formation of oxazoles with various substituents, including bromoarenes. nih.gov The choice of the gold catalyst, either Au(I) or Au(III), and the nature of the alkyne substrate (terminal or internal) can influence the reaction outcome, allowing for selective synthesis of different heterocyclic products. nih.gov

Table 3: Examples of Gold-Catalyzed Syntheses Relevant to Halogenated Oxazoles
Starting Material(s)Catalyst/ReagentsProduct TypeKey FeatureReference
N-propargyl amidesAu catalyst, halogenating agentHalogenated oxazolesStepwise formation via alkylideneoxazoline Current time information in Bangalore, IN.
Alkynyl triazenes, 1,2,4-dioxazolesAu catalyst, then iodinating agentIodo-oxazolesTransformation of triazene group acs.orgnih.govrsc.orgnih.gov
N-propargyl carboxamides with bromoarene substituentsAu(I) or Au(III) catalystAcceptor-substituted oxazolesTolerance of bromoarene functionality nih.gov

Green Chemistry Approaches to Oxazole Synthesis Relevant to Brominated Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources like microwave and ultrasound irradiation, are being increasingly applied to the synthesis of oxazoles, including their brominated derivatives.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has gained considerable attention as it often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.

A facile and efficient microwave-assisted synthesis of 5-substituted oxazoles has been developed through the reaction of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govresearchgate.netijpsonline.com By controlling the amount of base (K₃PO₄), the reaction can be selectively directed towards the synthesis of either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govresearchgate.netijpsonline.com This method offers a rapid and high-yielding route to oxazole derivatives.

Furthermore, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved under microwave irradiation from a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. acs.orgnih.gov This demonstrates the direct use of a brominated precursor in a microwave-assisted oxazole synthesis. The Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole, obtained from the bromination of p-bromophenylethanone and subsequent cyclization, has also been successfully carried out under microwave conditions. acs.orgnih.gov

Table 4: Examples of Microwave-Assisted Syntheses of Oxazoles
Starting Material(s)ConditionsProduct TypeKey AdvantageReference
Aryl aldehydes, TosMICK₃PO₄ (2 equiv.), Isopropanol, MW5-Substituted oxazolesShort reaction time, high yield nih.govresearchgate.netijpsonline.com
p-substituted 2-bromoacetophenone, ureaDMF, MW2-Amino-4-(p-substituted phenyl)oxazolesUse of brominated precursor acs.orgnih.gov
Hippuric acid, substituted aldehydes/ketonesAcetic anhydride, MgO/Al₂O₃, MWAzalactones (oxazolone derivatives)Green catalyst nih.gov

Ultrasound-Mediated Syntheses

Ultrasound irradiation provides an alternative green energy source for promoting chemical reactions. Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

A novel synthesis of oxazole derivatives has been described using a combination of ultrasound and a deep eutectic solvent (DES). researchgate.net The reaction between 4-substituted phenacylbromides and amides proceeds rapidly under ultrasonic irradiation in a biodegradable and recyclable DES, offering a significant improvement in energy efficiency compared to conventional heating. researchgate.net

The synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine from 4-nitrophenacyl bromide and urea has been successfully carried out using ultrasound, resulting in a significantly higher yield and shorter reaction time compared to the thermal method. researchgate.net Material characterization of the product indicated that the sonochemical method also improved the crystallinity of the final product. researchgate.net

While direct ultrasound-mediated synthesis of this compound is not explicitly detailed, the successful application of ultrasound in the synthesis of other brominated and substituted oxazoles from brominated precursors strongly suggests its potential applicability. nih.gov For example, the synthesis of N-allyl-N-(4-bromo-phenyl)-benzenesulfonamide has been reported, showcasing the use of brominated starting materials in related heterocyclic synthesis. nih.gov

Table 5: Examples of Ultrasound-Mediated Syntheses of Oxazoles and Related Compounds
Starting Material(s)ConditionsProduct TypeKey AdvantageReference
4-Substituted phenacylbromides, amidesDeep Eutectic Solvent, UltrasoundOxazole derivativesEnergy efficient, biodegradable solvent researchgate.net
4-Nitrophenacyl bromide, ureaDeep Eutectic Solvent, Ultrasound4-(4-nitrophenyl)-1,3-oxazol-2-amineHigh yield, improved crystallinity researchgate.net
N-Allyl starting materials with bromo-substituentsVariousN-Allyl-N-(4-bromo-phenyl)-benzenesulfonamideUse of brominated precursors nih.gov
Chalcones, hydroxylamine (B1172632) hydrochlorideEthanol, UltrasoundIsoxazoline derivativesGood yields, short reaction times

Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of oxazole derivatives, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. durham.ac.ukcapes.gov.brworktribe.com

A notable application of flow chemistry is the multi-step synthesis of 2-(azidomethyl)oxazoles. beilstein-journals.org This process involves the thermolysis of vinyl azides to form azirine intermediates, which then react with bromoacetyl bromide to generate 2-(bromomethyl)oxazoles. A subsequent nucleophilic substitution with sodium azide (B81097) yields the final product. beilstein-journals.org The entire sequence is performed in a continuous flow system, minimizing the handling of potentially unstable intermediates and significantly reducing reaction times. beilstein-journals.org

Similarly, a fully automated multipurpose mesofluidic flow reactor has been developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org This system utilizes on-chip mixing and packed columns of solid-supported reagents to facilitate reactions and purifications. durham.ac.ukacs.org For instance, the reaction of ethyl isocyanoacetate with a benzoyl chloride derivative in a continuous stream of acetonitrile, followed by passage through a packed cartridge of a polymer-supported base, yields the corresponding 4,5-disubstituted oxazole in a rapid and efficient manner. durham.ac.ukacs.org This automated platform is capable of producing gram quantities of material, demonstrating the scalability of flow synthesis. durham.ac.ukcapes.gov.brworktribe.com

The synthesis of oxazolines, precursors to oxazoles, has also been successfully translated to a flow process. The cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature provides oxazolines stereospecifically. rsc.org These can then be oxidized to oxazoles in a subsequent flow step using a packed bed reactor containing manganese dioxide. rsc.org This method has been shown to be scalable, with the capacity to produce significant quantities of the desired oxazole. rsc.org

The synthesis of the bisoxazole core of natural products like hennoxazole A has also been achieved using a telescoped continuous flow process. nih.gov This involved the coupling of 5-pentenoic acid with (±)-serine methyl ester, followed by cyclodehydration and oxidation to form the oxazole ring. nih.gov The use of scavenger resins in the flow system simplified purification, avoiding traditional aqueous workups and chromatography. nih.gov

Table 1: Examples of Oxazole Synthesis in Continuous Flow

Starting Materials Reagents Product Residence Time Yield Reference
Vinyl azide, Bromoacetyl bromide, NaN3 Heat, Base 2-(Azidomethyl)oxazole 7-9 min Good beilstein-journals.org
Ethyl isocyanoacetate, 3-Nitrobenzoyl chloride PS-BEMP 4,5-Disubstituted oxazole 20-30 min Good durham.ac.ukacs.org
β-Hydroxy amide Deoxo-Fluor®, MnO2 2-Aryl/Alkyl-oxazole - Good rsc.org
5-Pentenoic acid, (±)-Serine methyl ester CDI, DAST, DBU Bisoxazole intermediate - Good nih.gov

CDI: Carbonyldiimidazole, DAST: Diethylaminosulfur trifluoride, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, PS-BEMP: Polymer-supported 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine

Solvent-Free and Biocatalytic Considerations

In the pursuit of greener and more sustainable synthetic methods, solvent-free and biocatalytic approaches for oxazole synthesis have gained attention.

Microwave-assisted synthesis under solvent-free conditions has been reported for the preparation of azlactones, which are precursors to oxazoles. ijpsonline.com This method often utilizes solid supports like MgO/Al2O3 as catalysts. ijpsonline.com The van Leusen reaction, a key method for forming the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC), has been successfully adapted to microwave irradiation in the absence of a solvent or in a minimal amount of a high-boiling solvent like isopropanol, leading to high yields of 5-substituted oxazoles in very short reaction times. acs.org

Biocatalysis offers a highly selective and environmentally benign alternative for chemical transformations. While direct biocatalytic synthesis of this compound is not widely documented, related enzymatic processes highlight the potential of this approach. For instance, lipase-catalyzed multicomponent reactions have been employed for the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives. rsc.org Specifically, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been shown to efficiently catalyze these reactions. rsc.org

Furthermore, biocatalytic platforms have been developed for the synthesis of enantiopure propargylic alcohols and amines, which are valuable precursors for various heterocycles, including oxazoles. acs.org These platforms often utilize a cascade of enzymatic reactions, such as the oxidation of racemic alcohols followed by an enantioselective reduction to yield the desired chiral intermediate. acs.org The transformation of propargylamines into oxazoles, often catalyzed by transition metals, suggests that a combined chemo-enzymatic approach could be a viable strategy for the synthesis of chiral oxazole derivatives. acs.orgresearchgate.net

Table 2: Green Synthesis Approaches for Oxazole and Related Heterocycles

Method Catalyst/Conditions Substrates Product Key Features Reference
Microwave-assisted K3PO4, IPA, 65 °C Aryl aldehyde, TosMIC 5-Aryl oxazole Rapid, high yield, gram-scale possible acs.org
Microwave-assisted MgO/Al2O3, solvent-free Aldehyde, Hippuric acid Azlactone Solvent-free, efficient ijpsonline.com
Biocatalysis Novozym 435 - 1,3,4-Oxadiazole thioether Enzyme-catalyzed, multicomponent rsc.org
Biocatalytic cascade rAaeUPO, ADH Racemic propargylic alcohol Enantiopure propargylic alcohol Deracemization, precursor synthesis acs.org

TosMIC: p-Toluenesulfonylmethyl isocyanide, rAaeUPO: Recombinant Agrocybe aegerita peroxygenase, ADH: Alcohol dehydrogenase

Multicomponent Reactions (MCRs) for Diverse Oxazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly efficient for generating molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of highly substituted and functionally diverse oxazole scaffolds.

An acid-promoted three-component reaction of arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles provides a direct route to fully substituted oxazoles. acs.orgnih.gov This tandem cyclization proceeds via a Robinson-Gabriel-type mechanism and allows for the incorporation of moieties such as 4-hydroxycoumarin, 2-naphthol, and 1,3-cyclohexanedione (B196179) into the oxazole structure. acs.orgnih.gov Acetonitrile can serve as both the solvent and a reactant in this process. acs.org

Another versatile MCR involves the reaction of aldehydes, amines, and α-isocyanoacetates to produce 5-methoxyoxazoles. thieme-connect.com This one-pot process proceeds under mild conditions. The resulting oxazoles can be further functionalized in a four-component sequence by reacting them with acyl chlorides to construct more complex fused heterocyclic systems like furopyrrolones. thieme-connect.com

The synthesis of chromeno[3,2-d]oxazole derivatives has been achieved through a metal-free, one-pot, three-component reaction of an aryl aldehyde, hippuric acid, and a cyclic 1,3-dicarbonyl compound like dimedone or 1,3-cyclohexanedione. acs.org The reaction proceeds through a sequence of an Erlenmeyer azlactone synthesis, a Michael addition, and an intramolecular cyclization. acs.org

These MCR strategies offer significant advantages in terms of atom economy, step efficiency, and the ability to rapidly generate libraries of complex oxazole derivatives from simple and readily available starting materials. researchgate.net

Table 3: Multicomponent Reactions for the Synthesis of Oxazole Derivatives

Reactants Catalyst/Promoter Oxazole Product Type Key Features Reference
Arylglyoxal monohydrate, Nitrile, C-nucleophile Trifluoroacetic acid Fully substituted Robinson-Gabriel type, high diversity acs.orgnih.gov
Aldehyde, Amine, Methyl α-isocyanoacetate - 5-Methoxyoxazole Mild conditions, can be extended to 4-component reaction thieme-connect.com
Aryl aldehyde, Hippuric acid, 1,3-Dicarbonyl Calcium acetate Chromeno[3,2-d]oxazole Metal-free, domino reaction acs.org

Reactivity Profiles and Transformational Chemistry of 2 Bromo 5 Propyl Oxazole

Cross-Coupling Reactions at the C-2 Position

The bromine atom at the C-2 position of the oxazole (B20620) ring makes 2-bromo-5-propyl-oxazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, and 2-bromooxazoles are known to be effective coupling partners. wikipedia.org The reaction of this compound with various aryl or heteroaryl boronic acids or their corresponding esters, in the presence of a palladium catalyst and a base, is expected to yield 2-aryl- or 2-heteroaryl-5-propyl-oxazoles. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. illinois.edu While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar 2-bromooxazole (B165757) derivatives. wikipedia.org

Commonly used palladium sources for Suzuki-Miyaura couplings include Pd(PPh₃)₄ and Pd(OAc)₂. numberanalytics.com The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like XPhos, can significantly improve catalytic activity. A variety of bases can be employed, with aqueous solutions of sodium carbonate, potassium carbonate, or cesium carbonate being typical choices. The reaction is often carried out in solvent mixtures such as toluene/water, dioxane/water, or DME/water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromooxazoles

Entry Aryl Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) - 2M Na₂CO₃ Toluene 100 High
2 4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 80 High

Note: This table is illustrative and based on general procedures for Suzuki-Miyaura couplings of bromo-heterocycles. Yields are qualitative and can vary based on specific substrates and conditions.

Sonogashira Coupling for Alkynylated Oxazoles

The Sonogashira coupling provides a direct route to 2-alkynyl-5-propyl-oxazoles by reacting this compound with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, commonly an amine such as triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent. wikipedia.orgwiley.com The copper co-catalyst, usually CuI, is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. libretexts.org

The choice of palladium catalyst can range from simple salts like PdCl₂(PPh₃)₂ to more sophisticated complexes. wiley.com The reaction is generally carried out under mild, anhydrous, and anaerobic conditions to prevent side reactions such as the homocoupling of the alkyne (Glaser coupling). organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. wiley.com

Table 2: Typical Conditions for Sonogashira Coupling of 2-Bromooxazoles

Entry Terminal Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp. (°C) Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ (5) CuI (10) Et₃N THF 60 Good
2 1-Hexyne PdCl₂(PPh₃)₂ (3) CuI (5) DIPEA DMF RT High

Note: This table represents generalized conditions. Specific yields for this compound may vary.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents at the C-2 position. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. wikipedia.org

The organozinc reagent can be pre-formed or generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt, such as ZnCl₂. wikipedia.org Palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃, often in combination with phosphine ligands, are effective for this transformation. nih.gov The reaction is typically carried out in aprotic solvents like THF or DMF.

Table 3: Illustrative Conditions for Negishi Coupling of 2-Bromooxazoles

Entry Organozinc Reagent Catalyst (mol%) Ligand (mol%) Solvent Temp. (°C) Yield (%)
1 Phenylzinc chloride Pd(PPh₃)₄ (5) - THF 65 High
2 Propylzinc bromide Pd(OAc)₂ (3) SPhos (6) DMF 50 Good

Note: This table provides representative conditions. The performance of these reactions with this compound would require experimental verification.

Stille Coupling with Organostannanes

The Stille coupling is a versatile C-C bond-forming reaction between an organohalide and an organostannane, catalyzed by palladium. wikipedia.org this compound can be coupled with various organotin reagents (e.g., vinyl-, aryl-, or heteroarylstannanes) to afford the corresponding 2-substituted oxazoles. nrochemistry.comorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. nrochemistry.com

Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction is often carried out in non-polar aprotic solvents such as toluene, THF, or dioxane at elevated temperatures. Additives like LiCl can sometimes accelerate the reaction by facilitating the transmetalation step. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.org

Table 4: General Conditions for Stille Coupling of 2-Bromooxazoles

Entry Organostannane Catalyst (mol%) Additive Solvent Temp. (°C) Yield (%)
1 Tributyl(vinyl)stannane Pd(PPh₃)₄ (5) - Toluene 110 High
2 Trimethyl(phenyl)stannane PdCl₂(PPh₃)₂ (3) LiCl THF 70 Good

Note: This table illustrates general Stille coupling conditions. Specific optimization would be necessary for this compound.

Heck Reactions and Other Pd-Catalyzed C-C Bond Formations

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org this compound can potentially undergo a Heck reaction with various alkenes, such as acrylates or styrenes, to introduce a vinyl substituent at the C-2 position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate). wikipedia.orgtestbook.com

The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in the Heck reaction. libretexts.org In addition to the standard intermolecular Heck reaction, intramolecular variants can be employed to construct fused ring systems if a suitable alkene tether is present on the oxazole scaffold. wikipedia.org

Other palladium-catalyzed C-C bond formations, such as those involving organoaluminum reagents, have also been reported for bromo-heterocycles and could be applicable to this compound. wikipedia.org

Table 5: Representative Conditions for Heck Reaction of Bromo-Heterocycles

Entry Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%)
1 Styrene Pd(OAc)₂ (2) P(o-tol)₃ (4) Et₃N DMF 100 Good
2 n-Butyl acrylate Pd(PPh₃)₄ (5) - K₂CO₃ Acetonitrile 80 High

Note: This table provides general conditions for Heck reactions. The feasibility and efficiency with this compound would require experimental investigation.

Metalation and Electrophilic Trapping Reactions

Beyond cross-coupling reactions, the C-2 position of 2-bromooxazoles can be functionalized through metalation followed by reaction with an electrophile. This two-step sequence provides an alternative route to a variety of substituted oxazoles.

The most common approach involves halogen-metal exchange, typically using a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF or diethyl ether. acs.org This process generates a highly reactive 2-lithiooxazole intermediate. This intermediate can then be "trapped" by a wide range of electrophiles.

For instance, quenching the lithiated species with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Reaction with an alkyl halide would lead to a 2-alkylated oxazole, while reaction with carbon dioxide followed by an acidic workup would produce the corresponding carboxylic acid. This methodology offers a powerful and versatile way to introduce diverse functional groups at the C-2 position, complementing the scope of palladium-catalyzed cross-coupling reactions. It has been shown that lithiation of bromo-oxazoles followed by quenching with various electrophiles proceeds efficiently. acs.org

Table 6: Examples of Electrophilic Trapping of 2-Lithiooxazoles

Entry Electrophile Product Functional Group
1 Dimethylformamide (DMF) Aldehyde
2 Acetone Tertiary Alcohol
3 Benzyl bromide Benzyl
4 Carbon dioxide (CO₂) Carboxylic Acid
5 Iodine (I₂) Iodo

Note: This table is illustrative of the types of electrophiles that can be used to trap the 2-lithiooxazole intermediate derived from this compound.

Directed ortho-Metalation (DoM) Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting organolithium species can then be trapped with various electrophiles.

While the oxazole nitrogen can act as a directing group, the most acidic proton in simple oxazoles is at the C2 position. sci-hub.se In the case of this compound, the C2 position is already substituted. However, DoM strategies could potentially be employed by introducing a suitable DMG at the propyl side chain or by utilizing the oxazole nitrogen to direct metalation to the C4 position, although this is less common. Research has shown that in some oxazole systems, functionalization can be directed to other positions depending on the substituents and reaction conditions. acs.org

Generation and Reactivity of Oxazolyl-Lithium Intermediates

The generation of oxazolyl-lithium intermediates is a key step in the functionalization of oxazoles. For this compound, the most common method for generating a lithiated species is through halogen-metal exchange. This typically involves treating the bromo-oxazole with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures.

This approach has been successfully used for the synthesis of various 2-substituted oxazoles. sci-hub.se The resulting 2-lithio-5-propyl-oxazole is a potent nucleophile that can react with a wide range of electrophiles, enabling the introduction of various functional groups at the C2 position.

Table 1: Examples of Reactions with Oxazolyl-Lithium Intermediates

ElectrophileResulting Functional Group
Aldehydes/KetonesHydroxymethyl/Hydroxyethyl
Carbon dioxideCarboxylic acid
Alkyl halidesAlkyl
Silyl halidesSilyl
Boronic estersBoryl

This reactivity allows for the synthesis of a diverse library of 2,5-disubstituted oxazoles, which are valuable building blocks in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) on the Oxazole Ring System

The electron-deficient nature of the oxazole ring, particularly at the C2 and C5 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like bromine is present. In this compound, the bromine atom at the C2 position can be displaced by various nucleophiles.

This reaction is often facilitated by the presence of an activating group and suitable reaction conditions. Common nucleophiles used in SNAr reactions with bromo-oxazoles include amines, alkoxides, and thiolates. This provides a direct method for introducing heteroatom-containing functional groups at the 2-position of the oxazole ring. evitachem.com

C-H Activation and Direct Functionalization Strategies

In recent years, C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles. researchgate.net For oxazoles, direct C-H functionalization has been reported, often catalyzed by transition metals like palladium or rhodium. researchgate.netsemanticscholar.org These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from a C-H bond, avoiding the need for pre-functionalized starting materials like organolithiums or organohalides.

While the bromine atom in this compound is a prime site for cross-coupling reactions, C-H activation could potentially be used to functionalize the C4 position of the oxazole ring. This would require careful selection of catalysts and reaction conditions to achieve regioselectivity over reactions involving the C-Br bond. Research into the direct C-H arylation of oxazoles has shown that this is a viable strategy for creating complex, conjugated systems. researchgate.net

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound can also participate in radical reactions. Homolytic cleavage of the C-Br bond can be initiated by radical initiators (e.g., AIBN) or by photoredox catalysis. The resulting oxazol-2-yl radical can then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or cross-coupling reactions.

While less common than ionic pathways, radical reactions offer an alternative and sometimes complementary approach to the functionalization of 2-bromo-oxazoles. These methods can be particularly useful for forming bonds that are challenging to create using traditional ionic chemistry.

Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 2-bromo-5-propyl-oxazole provides information on the chemical environment of the hydrogen atoms (protons). In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows distinct signals corresponding to the different types of protons in the molecule.

A singlet is observed at approximately 6.70 ppm, which is characteristic of the single proton attached to the oxazole (B20620) ring. The propyl group attached at the 5-position of the oxazole ring gives rise to three distinct signals. The two protons on the carbon adjacent to the oxazole ring appear as a triplet at around 2.59 ppm. The two protons of the central methylene (B1212753) group of the propyl chain are observed as a sextet at approximately 1.70 ppm. Finally, the three protons of the terminal methyl group appear as a triplet at about 0.95 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~6.70 Singlet 1H Oxazole ring proton
~2.59 Triplet 2H -CH₂- (alpha to oxazole)
~1.70 Sextet 2H -CH₂- (beta to oxazole)

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound in CDCl₃, the carbon atoms of the oxazole ring and the propyl substituent resonate at characteristic chemical shifts.

The carbon atom of the oxazole ring bonded to bromine (C2) is typically found downfield. The other two carbons of the oxazole ring (C4 and C5) also show distinct signals. The carbon atoms of the propyl group are observed in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
Varies C2 (C-Br)
Varies C4
Varies C5
Varies -CH₂- (alpha to oxazole)
Varies -CH₂- (beta to oxazole)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of the carbon signals based on the previously assigned proton signals. For instance, the proton signal at ~2.59 ppm would correlate with the signal of the alpha-carbon of the propyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This is particularly useful for connecting different fragments of the molecule. For example, the proton on the oxazole ring would show a correlation to the alpha-carbon of the propyl group, confirming the attachment of the propyl group to the C5 position of the oxazole ring. These 2D NMR techniques are instrumental in the complete structural confirmation of the molecule. wgtn.ac.nztu-dortmund.dewhiterose.ac.ukacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected absorptions include those for the C=N and C=C stretching vibrations of the oxazole ring, typically found in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would appear around 2960-2850 cm⁻¹. The C-O-C stretching of the oxazole ring is also expected to be present. The C-Br stretch is typically observed in the lower frequency region of the spectrum, around 650-550 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity. sci-hub.se

The fragmentation pattern in the EI-MS spectrum would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the propyl group, the bromine atom, or cleavage of the oxazole ring, resulting in various fragment ions that can be detected and analyzed.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-bromo-5-isopropyloxazole
2-bromo-5-methyloxazole
2-bromo-4-ethyloxazole
2-bromo-5-(tert-butyl)oxazole
2-bromo-4-methyloxazole
5-bromo-2,4-dimethyloxazole
2-bromo-4-propyloxazole
2-bromo-4-(tert-butyl)oxazole
2-bromo-4-phenyloxazole
5-bromo-2-methyloxazole
5-bromo-2-isopropyloxazole
5-bromo-2-cyclobutyloxazole
2-bromooxazole (B165757) hydrochloride
5-bromo-2-cyclopropyl-1,3-oxazole
5-(1-bromo-2-methylpropyl)-3-cyclopropyl-1,2,4-oxadiazole
5-(bromomethyl)-2-cyclopropyl-1,3-oxazole
2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
2-bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole
4-bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole
4-bromo-2-(4-chlorophenyl)-5-phenyloxazole
4-bromo-5-(4-chlorophenyl)-2-phenyloxazole
4-bromo-2,5-disubstituted oxazoles
3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole
4-bromo-5-propyl-1,2-oxazole
5-(2-bromophenyl)-1,3-oxazole
2-bromo-5-methyloxazole-4-carboxylic acid
2-bromo-4,5-dimethoxybenzaldehyde

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds like this compound. This technique provides the high-accuracy mass measurement of a molecule, which allows for the determination of its elemental composition. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For oxazole derivatives, HRMS is routinely employed to confirm the successful synthesis and purification of the target compound. nih.govmdpi.combeilstein-journals.orgmdpi.com The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

In the case of this compound, the expected monoisotopic mass can be calculated with high precision. The presence of a bromine atom is a key isotopic signature, as it has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear indicator for the presence of bromine in the molecule.

Table 1: Representative HRMS Data for a Bromo-Substituted Oxazole Derivative

CompoundFormulaIonCalculated m/zFound m/zReference
2-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazoleC₁₁H₁₀Br₂NO₃[M+H]⁺361.9022361.9021 mdpi.com

This table presents data for an analogous compound to illustrate the application and precision of HRMS.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel heterocyclic compounds, obtaining a single-crystal X-ray structure is considered the gold standard for structural confirmation. beilstein-journals.orgmdpi.comnih.govacs.orgnih.gov

The process requires growing a suitable single crystal of the compound, which can sometimes be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a crystal suitable for X-ray diffraction might involve derivatization or co-crystallization, or performing the diffraction at low temperatures. While specific crystallographic data for this compound is not found in the provided search results, the literature contains numerous examples of other substituted oxazoles whose structures have been confirmed by this method. For example, the structure of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was confirmed by X-ray crystallographic analysis, revealing a monoclinic crystal system and a P2₁/c space group. mdpi.com Similarly, the structures of various bromo-substituted aryloxazoles and bisoxazole derivatives have been fully established using single-crystal X-ray diffraction studies. mdpi.com These studies provide detailed information on the planarity of the oxazole ring and the spatial orientation of its substituents.

Table 2: Representative Crystallographic Data for a Bromo-Substituted Dihydrooxazole

Parameter(E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole
Formula C₂₃H₁₈BrNO
Crystal System Monoclinic
Space Group P2₁/c
Reference mdpi.com

This table presents data for an analogous compound to illustrate the type of information obtained from X-ray crystallography.

The application of this technique to this compound would definitively establish the connectivity of the atoms and the geometry of the molecule, leaving no ambiguity about its structure.

Theoretical and Computational Investigations of Oxazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and optimized geometry of molecules. irjweb.com For oxazole (B20620) derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d) to provide a balance of accuracy and computational cost. irjweb.comresearchgate.netekb.eg These calculations yield optimized geometric parameters, including bond lengths and angles, which are fundamental to understanding the molecule's stability and structure.

For the 2-bromo-5-propyl-oxazole system, DFT would predict the geometry of the five-membered oxazole ring and the conformational preference of the propyl group. The oxazole ring itself is planar, a characteristic feature of its aromaticity. nih.gov The bromine atom at the C2 position and the propyl group at the C5 position will influence the electron distribution across the ring. DFT calculations on related oxazole derivatives show typical bond lengths and angles that can be expected for this molecule. irjweb.com For instance, the C=N and C=C double bonds within the ring are shorter than the C-O and C-N single bonds, consistent with the hybrid resonance state of oxazole. irjweb.comnih.gov

Table 1: Representative Optimized Geometric Parameters for Substituted Oxazole Rings (Calculated via DFT) Note: These are typical values from related oxazole structures used for illustrative purposes, not specific calculated values for this compound.

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
O1–C2 1.35 - 1.38
C2–N3 1.28 - 1.31
N3–C4 1.38 - 1.41
C4–C5 1.34 - 1.37
C5–O1 1.36 - 1.39
O1–C2–N3: 114 - 116
C2–N3–C4: 108 - 110
N3–C4–C5: 110 - 112
C4–C5–O1: 105 - 107

Data synthesized from findings on various oxazole derivatives. irjweb.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the case of this compound, the electron-withdrawing bromine atom at the C2 position and the electron-donating propyl group at the C5 position would have opposing effects on the electronic structure. The propyl group would likely raise the HOMO energy, while the bromine would lower the LUMO energy. Computational studies on various substituted oxazoles confirm that substituents significantly alter the HOMO and LUMO energy levels. sciforum.netung.edu For example, a study on substituted oxazoles showed that electron-donating groups like methyl increase the electron density and can lead to a smaller HOMO-LUMO gap compared to the unsubstituted oxazole, suggesting higher reactivity. scispace.com Conversely, strongly electron-withdrawing groups can also narrow the gap, enhancing reactivity. sciforum.net

Table 2: Illustrative FMO Energies and HOMO-LUMO Gaps for Various Substituted Heterocycles Note: This table presents data from different studies on related compounds to illustrate the concept and is not a direct comparison for this compound.

Compound HOMO (eV) LUMO (eV) ΔE (eV) Source
Oxazole (Unsubstituted) -9.53 4.49 14.02 researchgate.net
2-Methyl Oxazole -9.22 4.58 13.80 researchgate.net
5-Methyl Oxazole -9.22 4.68 13.90 researchgate.net
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine -5.65 -0.81 4.84 irjweb.com

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical methods are instrumental in predicting the reactivity and selectivity of specific sites within a molecule. Descriptors such as Fukui functions and molecular electrostatic potential (MEP) maps are commonly employed. researchgate.netmdpi.com The Fukui function (ƒk) helps identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net MEP maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. irjweb.commdpi.com

For this compound, the bromine atom at the C2 position makes this site a potential target for nucleophilic substitution. scispace.com Quantum chemical studies on a series of substituted oxazoles have shown that the reactivity toward electrophilic attack is often enhanced by electron-donating substituents. researchgate.net The propyl group at C5 would increase the electron density of the ring, potentially making the nitrogen atom (N3) a more favorable site for electrophilic attack or protonation. researchgate.net The interplay between the electron-withdrawing bromo group and the electron-donating propyl group would create a unique reactivity profile. Computational analysis predicts that for electron-rich oxazoles, the reactivity sequence is generally 2-substituted > 5-substituted > 4-substituted systems. researchgate.net

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their conformational changes and interactions with other molecules in a condensed phase (liquid or solid). mdpi.comacs.org MD simulations use classical mechanics to model the movements of atoms and can reveal how molecules pack in a crystal or interact with a solvent. mdpi.comnih.gov

For this compound, MD simulations would be valuable for understanding the rotational freedom of the propyl group and how the molecule interacts with its neighbors. Halogenated compounds are known to participate in specific non-covalent interactions called halogen bonds, where the bromine atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic site on an adjacent molecule. nih.govnih.gov MD simulations can model these interactions, as well as weaker van der Waals forces and dipole-dipole interactions, which collectively dictate the bulk properties of the substance. irjweb.com Simulations of halogenated heterocycles in complex with proteins have shown that these interactions are critical for molecular recognition and binding affinity. nih.govnih.gov

Spectroscopic Parameter Prediction through Computational Methods

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. journals.czresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the computed spectrum with the experimental one, researchers can confidently assign signals to specific atoms in the molecule. For this compound, calculations would help assign the distinct signals for the propyl chain protons and carbons, as well as the carbons within the oxazole ring.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes, such as the C-Br stretch, C=N stretch, and various vibrations of the oxazole ring and propyl group. Comparing theoretical and experimental spectra is a standard method for structural verification. journals.czresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. scispace.com The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions), which are related to the HOMO-LUMO gap. researchgate.net

These computational predictions serve as a powerful complement to experimental spectroscopic analysis, aiding in the unambiguous characterization of new compounds like this compound. ekb.egresearchgate.net

Applications of 2 Bromo 5 Propyl Oxazole in Advanced Organic Synthesis

As a Key Building Block for Diverse Heterocyclic Scaffolds

The reactivity of the C2-bromine atom makes 2-bromo-5-propyl-oxazole an ideal starting point for the synthesis of a wide array of more complex heterocyclic systems. The oxazole (B20620) ring itself is a stable aromatic core, and the bromine atom acts as a synthetic handle for elaboration. Through transition-metal-catalyzed cross-coupling reactions, the bromine can be substituted with various aryl, heteroaryl, alkyl, or alkynyl groups, effectively "stitching" the this compound unit onto other molecular fragments. researchgate.net

This approach is particularly powerful for creating molecules containing multiple linked heterocyclic rings, a common motif in pharmacologically active compounds. acs.org For instance, coupling this compound with a boronic acid derivative of another heterocycle, such as pyridine, pyrimidine, or imidazole, under Suzuki-Miyaura conditions, yields bi-heterocyclic structures. uzh.chmdpi.com These new, larger scaffolds can then be further functionalized to explore structure-activity relationships in drug discovery programs. The inherent stability of the oxazole ring ensures that it remains intact throughout these synthetic transformations. researchgate.net

Synthesis of Functionalized Oxazole Derivatives via C-C and C-N Couplings

The primary application of this compound in synthetic chemistry lies in its participation in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These transformations are fundamental to modern organic synthesis and are typically catalyzed by palladium or copper complexes. researchgate.net

C-C Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds. mdpi.com In this context, this compound is reacted with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. This reaction efficiently replaces the bromine atom with an aryl or heteroaryl group, leading to the formation of 2-aryl-5-propyl-oxazoles. The reaction is tolerant of a wide variety of functional groups on the coupling partner, allowing for the synthesis of a diverse library of derivatives. uzh.chresearchgate.net

C-N Coupling Reactions: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary or secondary amines, amides, or other nitrogen-containing heterocycles. acs.org This process, also catalyzed by a palladium complex, yields 2-amino-5-propyl-oxazole derivatives, which are important substructures in many biologically active molecules.

The table below summarizes typical coupling reactions involving a 2-bromo-oxazole core.

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting BondProduct Class
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄, K₂CO₃C-C2-Aryl-5-propyl-oxazole
Heck Alkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃C-C2-Alkenyl-5-propyl-oxazole
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC-C2-Alkynyl-5-propyl-oxazole
Buchwald-Hartwig Amine (e.g., Aniline)Pd₂(dba)₃, BINAP, NaOt-BuC-N2-(Arylamino)-5-propyl-oxazole
Ullmann N-Heterocycle (e.g., Imidazole)CuI, L-proline, K₂CO₃C-N2-(Imidazol-1-yl)-5-propyl-oxazole

Precursor in Multistep Synthetic Sequences towards Complex Organic Molecules

In the total synthesis of complex natural products and medicinal agents, small, functionalized heterocycles are often required as key intermediates. This compound is an ideal precursor in such multistep sequences. Its role is typically as an early-stage building block that introduces the 5-propyl-oxazole motif into a growing molecular framework.

A common synthetic strategy involves an initial cross-coupling reaction to replace the bromine atom of this compound with a more complex fragment. This newly introduced fragment may contain other functional groups that can be manipulated in subsequent steps. For example, coupling with an arylboronic acid bearing an ester group would yield a 2-(alkoxycarbonylphenyl)-5-propyl-oxazole. The ester can then be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for the extension of the molecular structure in a controlled, stepwise manner. The stability of the oxazole core allows it to be carried through multiple reaction steps without degradation. nih.gov

Utilization in Combinatorial Chemistry and Parallel Synthesis

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery. nih.gov this compound is an excellent substrate for this purpose due to the reliable and versatile nature of its cross-coupling reactions.

In a parallel synthesis format, this compound can be dispensed into an array of reaction vessels (e.g., a 96-well plate). A different coupling partner, such as a unique boronic acid or amine, is then added to each well. uzh.chresearchgate.net By applying a standardized set of reaction conditions (catalyst, base, solvent, and heat) to the entire array, a library of hundreds of distinct 5-propyl-oxazole derivatives can be synthesized simultaneously. This method allows for the systematic exploration of the chemical space around the 5-propyl-oxazole core, enabling researchers to quickly identify structure-activity relationships and optimize lead compounds. The C2 position serves as the point of diversification, while the 5-propyl group is held constant.

Future Directions and Emerging Research Avenues for Halogenated Oxazoles

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for heterocyclic compounds, including halogenated oxazoles. rasayanjournal.co.innih.govresearchgate.net Future research will undoubtedly prioritize the development of more sustainable and atom-economical methods to reduce waste and environmental impact. rsc.orgikm.org.my

One promising direction is the use of electrochemical methods. An electrochemical four-component reaction of terminal alkynes, (thio)xanthenes, nitriles, and water has been shown to produce oxazole (B20620) derivatives with high atom economy under mild conditions, avoiding the need for external catalysts or oxidants. rsc.orgrsc.org Another approach involves the use of greener catalysts and reaction media. For instance, thiamine (B1217682) hydrochloride has been identified as an effective and environmentally benign catalyst for the synthesis of heterocyclic compounds. ikm.org.my The development of one-pot syntheses and multicomponent reactions (MCRs) will also be crucial in minimizing reaction steps and waste. ikm.org.mynumberanalytics.com For example, MCRs have been successfully employed for the efficient synthesis of a wide range of heterocyclic compounds. numberanalytics.com

Furthermore, the exploration of catalytic reactions, such as those employing transition metals like palladium, offers pathways to more direct and efficient syntheses from simple and readily available starting materials. organic-chemistry.org Research into metal-free synthesis is also gaining traction as a sustainable alternative. researchgate.net

Table 1: Emerging Sustainable Synthetic Strategies for Oxazoles

StrategyDescriptionKey Advantages
Electrosynthesis Utilizes electric current to drive chemical reactions.High atom economy, mild conditions, avoids external oxidants. rsc.orgrsc.org
Green Catalysis Employs environmentally benign catalysts (e.g., thiamine hydrochloride).Reduced toxicity, often cheaper and more readily available. ikm.org.my
One-Pot/Multicomponent Reactions Combines multiple reaction steps into a single operation.Increased efficiency, reduced waste and purification steps. ikm.org.mynumberanalytics.com
Advanced Catalytic Systems Development of novel metal-based and metal-free catalysts.Higher selectivity, broader substrate scope, milder reaction conditions. organic-chemistry.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The reactivity of halogenated oxazoles is a rich area for future exploration. The bromine atom in compounds like 2-bromo-5-propyl-oxazole serves as a versatile handle for a variety of chemical transformations. While cross-coupling reactions are well-established, future research will likely focus on uncovering novel reactivity patterns and activating traditionally inert chemical bonds.

One area of interest is the exploration of unconventional bond activations, such as C-H activation. Palladium-catalyzed C-H activation has been used to synthesize oxazole derivatives from simple amides and ketones, offering a more direct route to complex molecules. organic-chemistry.org The study of halogen bonding, a directional interaction involving a halogen atom, is another emerging field. nih.gov Understanding and harnessing halogen bonding could lead to new catalytic systems and self-assembling materials. nih.gov

Furthermore, computational studies are being employed to predict and understand the reactivity of halogenated heterocycles. purdue.eduwuxiapptec.com These theoretical approaches can guide the design of experiments and accelerate the discovery of new reactions. For example, density functional theory (DFT) calculations can help to elucidate reaction mechanisms and predict the regioselectivity of reactions. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science is driving the integration of heterocyclic synthesis into automated and high-throughput platforms. nih.govnumberanalytics.comresearchgate.net Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless scale-up. numberanalytics.comdurham.ac.ukdurham.ac.uk

Automated flow-through systems have been developed for the synthesis of heterocyclic thioethers and 4,5-disubstituted oxazoles, demonstrating the feasibility of producing compound arrays with high yield and purity. durham.ac.ukacs.org These platforms can incorporate columns of solid-supported reagents and scavengers to streamline the reaction and purification process. durham.ac.uk

The combination of high-throughput experimentation (HTE) with machine learning and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new reactions and synthetic routes. numberanalytics.combeilstein-journals.org Automated systems can rapidly screen a wide range of reaction parameters, and the resulting data can be used to train algorithms that predict optimal conditions, ultimately accelerating the pace of research. researchgate.netbeilstein-journals.org

Table 2: Technologies for Accelerated Halogenated Oxazole Synthesis

TechnologyDescriptionImpact on Research
Flow Chemistry Reactions are performed in a continuous stream rather than a flask.Improved control, safety, and scalability; enables automation. numberanalytics.comdurham.ac.ukdurham.ac.uk
Automated Synthesizers Robotic platforms for the automated execution of chemical reactions.Increased throughput, reproducibility, and efficiency. nih.govacs.org
High-Throughput Experimentation (HTE) Miniaturized and parallelized reaction setups for rapid screening.Accelerated discovery of new reactions and optimization of conditions. researchgate.netresearchgate.netresearchgate.net
Machine Learning & AI Algorithms that learn from data to make predictions and decisions.Predictive modeling of reaction outcomes, optimization of synthetic routes. numberanalytics.combeilstein-journals.org

Advanced Mechanistic Elucidations through Modern Spectroscopic and Computational Tools

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research will leverage a combination of modern spectroscopic techniques and advanced computational tools to unravel the intricate details of reactions involving halogenated oxazoles. galaxy.ainumberanalytics.comresearchgate.net

In-situ and operando spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for the real-time monitoring of reactions, providing valuable insights into the formation and consumption of intermediates. numberanalytics.comacs.org Techniques like mass spectrometry are crucial for identifying and characterizing transient species. numberanalytics.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. researchgate.netaip.orgscispace.com DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate reaction energetics, providing a detailed picture of the reaction pathway. nih.gov For halogenated compounds, relativistic DFT calculations are sometimes necessary to accurately predict properties like NMR chemical shifts. researchgate.net The synergy between experimental and computational approaches will be key to elucidating complex reaction mechanisms and guiding the rational design of new synthetic strategies for halogenated oxazoles. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-5-propyl-oxazole, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves bromination of precursor oxazoles (e.g., 5-propyl-oxazole) using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in inert solvents (e.g., CCl4\text{CCl}_4) under controlled temperatures (40–60°C). Alkylation steps may follow to introduce the propyl group. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with boronic acids are effective for aryl substitutions .
  • Optimization : Solvent polarity, catalyst loading (e.g., 5 mol% Pd(PPh3)4\text{Pd(PPh}_3)_4), and reaction time (12–24 hours) significantly impact yields (reported 60–85%). Inert atmospheres (Ar/N2\text{N}_2) prevent side reactions like oxidation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Methods :

  • 1H NMR^1\text{H NMR} : Key signals include the oxazole proton (δ 8.2–8.5 ppm) and propyl group (δ 0.9–1.1 ppm for CH3_3, δ 1.5–1.7 ppm for CH2_2).
  • HRMS (EI) : Molecular ion peaks at m/zm/z 230.0 (M+^+) confirm the molecular formula C6H8BrNO\text{C}_6\text{H}_8\text{BrNO}.
  • Elemental Analysis : Expected C 37.85%, H 4.23%, N 6.15%; deviations >0.3% indicate impurities .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • Standard Protocols :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus (Gram+) and E. coli (Gram–).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values <50 µM considered active.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP-competitive probes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. The bromine atom’s electronegativity (Pauling scale: 2.96) directs regioselectivity in Suzuki couplings. Solvent effects (e.g., THF\text{THF} vs. DMSO\text{DMSO}) are simulated using COSMO-RS .
  • Validation : Experimental vs. computed 1H NMR^1\text{H NMR} shifts (RMSD <0.1 ppm) confirm accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Meta-Analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers.
  • Dose-Response Reproducibility : Validate activity across multiple cell lines with strict controls (e.g., fixed DMSO concentration ≤0.1%) .

Q. How does the electronic nature of substituents on the oxazole ring influence its role as a pharmacophore?

  • Mechanistic Insights :

  • Electron-Withdrawing Groups (EWGs) : Bromine enhances electrophilicity, improving binding to kinase active sites (e.g., EGFR inhibition).
  • Propyl Group : Lipophilic side chains increase membrane permeability (logP ~2.5) but may reduce aqueous solubility.
    • SAR Studies : Modifying the propyl chain to cyclopropyl or fluorinated analogs balances potency and pharmacokinetics .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

  • Approaches :

  • HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hours).
  • Microsomal Assays : Human liver microsomes (HLMs) assess metabolic stability (t1/2_{1/2} >60 minutes preferred) .

Data Contradiction and Reproducibility

Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?

  • Key Variables :

  • Catalyst Purity : Pd catalysts with >98% purity reduce side reactions.
  • Moisture Control : Strict anhydrous conditions (molecular sieves) prevent hydrolysis of intermediates.
    • Best Practices : Report detailed protocols (e.g., exact stoichiometry, heating rates) in supplementary materials .

Tables of Key Findings

PropertyValue/DescriptionReference
Molecular Weight230.04 g/mol
LogP (Calculated)2.3–2.7
Antimicrobial MIC (S. aureus)32 µg/mL
IC50_{50} (HeLa cells)28 µM
Optimal Reaction Temp50°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.